(4-Benzylpiperidin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE is a chemical compound that belongs to the class of organic compounds known as benzylpiperidines. These compounds are characterized by a benzyl group attached to the piperidine ring. This specific compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE typically involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic hydrogenation processes, which are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: Various substitution reactions can occur, especially involving the benzyl and fluorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation often uses palladium or platinum catalysts.
Substitution: Reagents such as halogens and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzylpiperidines.
Scientific Research Applications
4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter release.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a monoamine oxidase inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE involves its interaction with monoamine oxidase enzymes. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity makes it a valuable compound for studying neurotransmitter dynamics .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the fluorobenzoyl group.
Benzylpiperazine: Another benzyl-substituted piperidine with different pharmacological properties.
Tetrahydroisoquinoline: Shares some structural similarities but differs significantly in its chemical behavior.
Uniqueness
4-BENZYL-1-(3-FLUOROBENZOYL)PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for dopamine and norepinephrine release sets it apart from other benzylpiperidines.
Properties
Molecular Formula |
C19H20FNO |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20FNO/c20-18-8-4-7-17(14-18)19(22)21-11-9-16(10-12-21)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2 |
InChI Key |
UQESQOKBGKWPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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